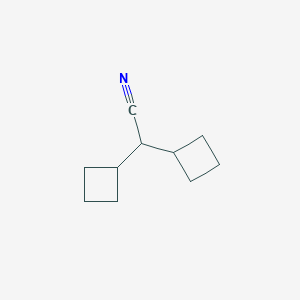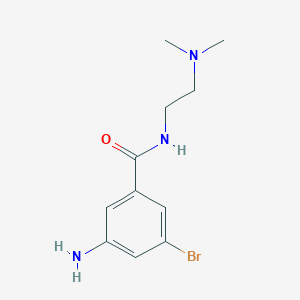
3-amino-5-bromo-N-(2-(dimethylamino)ethyl)benzamide
Vue d'ensemble
Description
3-amino-5-bromo-N-(2-(dimethylamino)ethyl)benzamide, also known as BRD73954, is an organic compound that belongs to the family of benzamides. It has a molecular formula of C11H16BrN3O and a molecular weight of 286.17 g/mol .
Molecular Structure Analysis
The molecular structure of 3-amino-5-bromo-N-(2-(dimethylamino)ethyl)benzamide consists of a benzamide core with bromine, amino, and dimethylaminoethyl groups attached . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-amino-5-bromo-N-(2-(dimethylamino)ethyl)benzamide are not fully detailed in the search results. It is known that it has a molecular weight of 286.17 g/mol .Applications De Recherche Scientifique
Pharmacology and Toxicology
Research on similar compounds has primarily focused on their pharmacological and toxicological profiles. For example, studies on N-benzylphenethylamine hallucinogens, which share a structural similarity with the given compound, highlight their potent serotonergic activity and associated toxicological effects. These studies provide valuable insights into the receptor interactions and potential therapeutic applications or safety concerns of related compounds (Halberstadt, 2017).
Supramolecular Chemistry
In supramolecular chemistry, compounds structurally related to the given chemical have been used as building blocks for creating complex molecular assemblies. For instance, benzene-1,3,5-tricarboxamide derivatives are utilized for their self-assembling properties, leading to applications ranging from nanotechnology to polymer processing (Cantekin, T. D. de Greef, & Palmans, 2012).
Analytical Chemistry and Environmental Studies
In analytical and environmental chemistry, research has delved into the mechanisms of formation and degradation of compounds with structural similarities, aiding in the development of methods for detecting and mitigating environmental pollutants. Studies on the kinetics and mechanisms of formation and destruction of certain toxic compounds in water offer insights into potential environmental impacts and remediation strategies (Sharma, 2012).
Drug Discovery and Development
The exploration of novel synthetic opioids and other psychoactive compounds for their euphoric effects and potential therapeutic applications or abuse potential underscores the importance of related chemical structures in drug discovery. This includes the examination of their chemistry, pharmacology, and emergence on illicit drug markets, providing a basis for regulatory and therapeutic considerations (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).
Propriétés
IUPAC Name |
3-amino-5-bromo-N-[2-(dimethylamino)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-15(2)4-3-14-11(16)8-5-9(12)7-10(13)6-8/h5-7H,3-4,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBUIGNPCGOZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5-bromo-N-(2-(dimethylamino)ethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



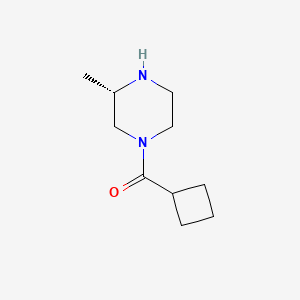
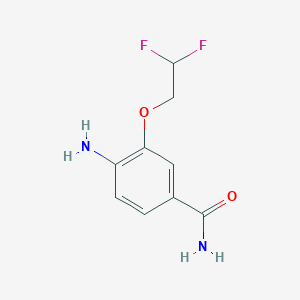
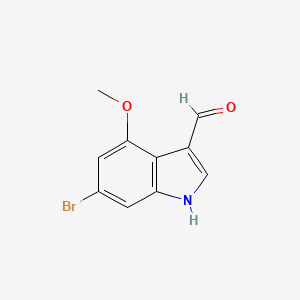

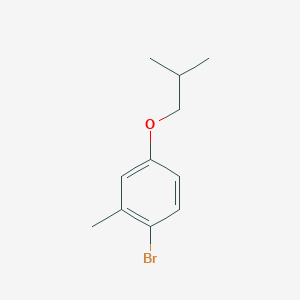

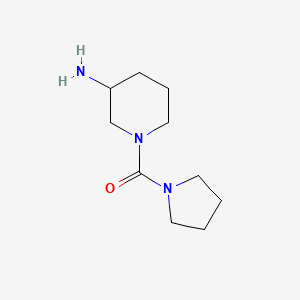
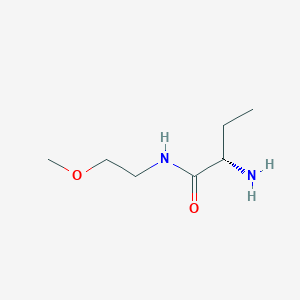
![2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B1449192.png)

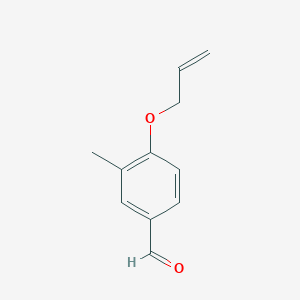
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1449198.png)
